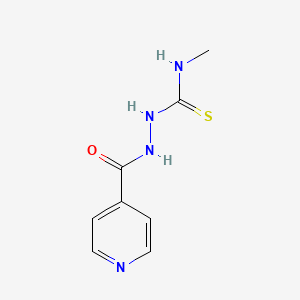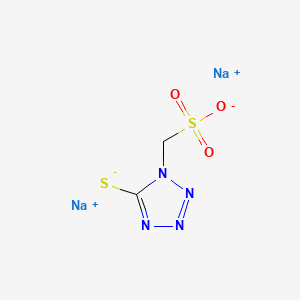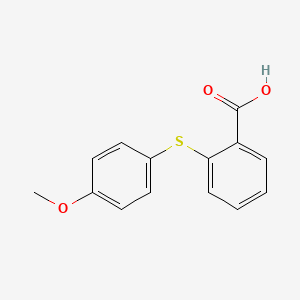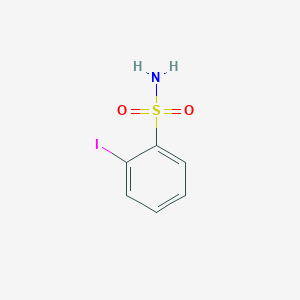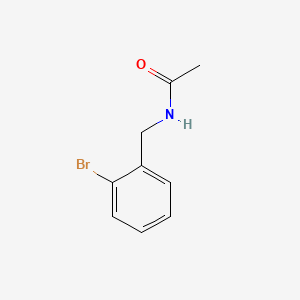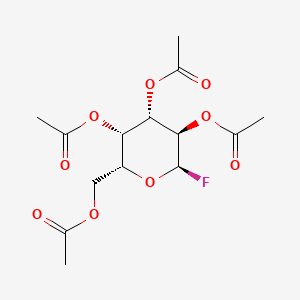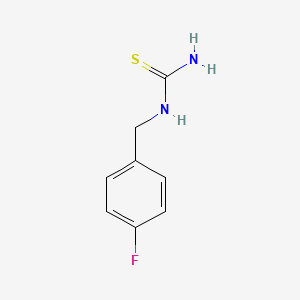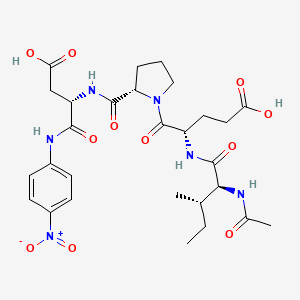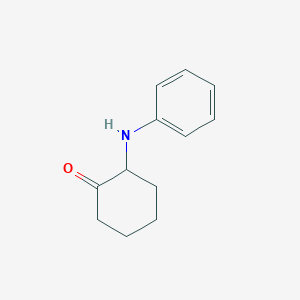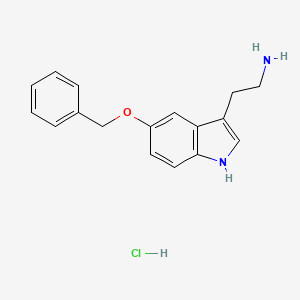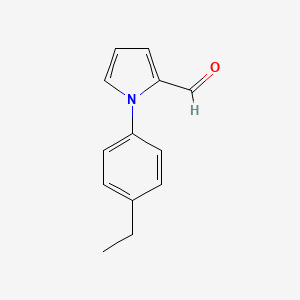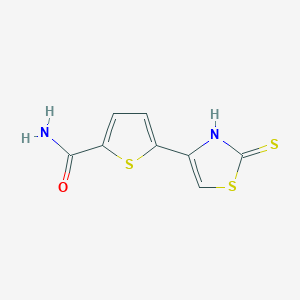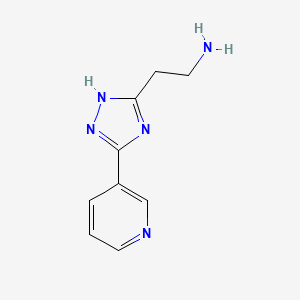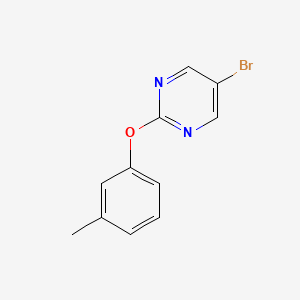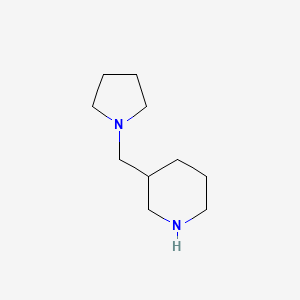
3-(Pyrrolidin-1-ylmethyl)piperidine
Vue d'ensemble
Description
3-(Pyrrolidin-1-ylmethyl)piperidine is a conformationally rigid diamine that plays a significant role in medicinal chemistry due to its unique structure and properties. It is a compound of interest for the synthesis of various pharmacologically active molecules .
Synthesis Analysis
The synthesis of 3-(Pyrrolidin-1-ylmethyl)piperidine has been improved through a novel method that involves the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran. This method is more suitable for large-scale production compared to the previously complex, multi-stage processes . Other research has focused on the synthesis of related piperidine and pyrrolidine derivatives, demonstrating the versatility of these scaffolds in organic synthesis. For instance, selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles from N-substituted piperidines has been achieved through cascade reactions, with the selectivity tuned by specific oxidants and additives . Additionally, functionalized pyrrolidines and piperidines have been synthesized directly from hemiaminals using chiral sulfur ylides with high enantioselectivity .
Molecular Structure Analysis
The molecular structure of related compounds, such as dispiro[3H-indole-3,2'-pyrrolidine-3',3"-piperidines], has been characterized by various spectroscopic techniques and confirmed by single crystal X-ray diffraction. These compounds exhibit intermolecular hydrogen bonding and crystallize in the triclinic space group . Theoretical studies, including geometry optimization and molecular electrostatic potential calculations, have been conducted to understand the electronic properties and stability of these molecules .
Chemical Reactions Analysis
Piperidine derivatives have been utilized as catalysts in the synthesis of complex molecules. For example, a piperidine-iodine dual system has been used to catalyze the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives via a one-pot three-component reaction . The versatility of piperidine scaffolds in chemical reactions is further demonstrated by their involvement in the synthesis of various heterocyclic compounds, such as triazoles, through processes like etherification, hydrazonation, cyclization, and reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine-related compounds have been extensively studied. For instance, the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were investigated using FT-IR, NMR, and UV techniques, and quantum chemical methods. These studies provide insights into the compound's electronic structure, intermolecular interactions, and reactivity . The crystal structure of 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile reveals a chair conformation of the piperidine ring and planarity of the pyridine ring, with molecules linked by aromatic π–π stacking in the crystal .
Applications De Recherche Scientifique
1. Drug Discovery
- Application Summary : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It’s a versatile scaffold for novel biologically active compounds .
- Methods of Application : The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results : Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
2. Anticancer Applications
- Application Summary : Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
- Methods of Application : Piperidine treatment inhibits PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .
- Results : Piperidine leads to inhibition of cell migration and helps in cell cycle arrest to inhibit survivability of cancer cells .
3. Anticonvulsant Applications
- Application Summary : Pyrrolidine derivatives have shown promising results in the treatment of epilepsy . They have been found to be effective in various seizure models .
- Methods of Application : The derivatives are tested in seizure models such as the scPTZ test and the MES test .
- Results : Derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group were most active in the MES test .
4. Triple Negative Breast Cancer Treatment
- Application Summary : Piperidine has shown great therapeutic potential as an anticancer agent, especially when used against triple negative breast cancer cells .
- Methods of Application : Piperidine is used alone or in combination with other phytochemicals or conventional anticancer drugs .
- Results : Many in vitro and in vivo studies have shown that piperidine exhibits several anticancer properties when used against triple negative breast cancer cells .
5. Antidepressant Applications
- Application Summary : Pyrrolidine derivatives have shown promising results in the treatment of depression . They have been found to be effective in various models of depression .
- Methods of Application : The derivatives are tested in models of depression such as the forced swim test and the tail suspension test .
- Results : Derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group were most active in these tests .
6. Anti-inflammatory Applications
- Application Summary : Piperidine has shown great therapeutic potential as an anti-inflammatory agent . It has been used against various inflammatory diseases .
- Methods of Application : Piperidine is used alone or in combination with other phytochemicals or conventional anti-inflammatory drugs .
- Results : Many in vitro and in vivo studies have shown that piperidine exhibits several anti-inflammatory properties .
Orientations Futures
The pyrrolidine ring, a key feature of “3-(Pyrrolidin-1-ylmethyl)piperidine”, is of significant interest in medicinal chemistry . Future research may focus on exploring new synthetic methods, studying the biological activity of pyrrolidine derivatives, and designing new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMGCHHOJIKYCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402126 | |
| Record name | 3-(pyrrolidin-1-ylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-ylmethyl)piperidine | |
CAS RN |
514842-98-9 | |
| Record name | 3-(pyrrolidin-1-ylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

